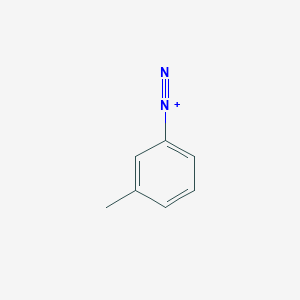
Benzenediazonium, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 3-methyl- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In the case of Benzenediazonium, 3-methyl-, the diazonium group is attached to a benzene ring that has a methyl group at the third position. This compound is of significant interest in organic chemistry due to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
The synthesis of Benzenediazonium, 3-methyl- typically involves the diazotization of 3-methylaniline. The process includes the following steps:
Diazotization Reaction: 3-methylaniline is dissolved in a suitable acid, such as hydrochloric acid, and cooled to 0-5°C. Sodium nitrite is then added to the solution, which reacts with the acid to form nitrous acid.
Industrial Production: On an industrial scale, the process is similar but carried out in larger reactors with precise control over temperature and reagent concentrations to ensure high yield and purity of the diazonium salt.
Analyse Des Réactions Chimiques
Benzenediazonium, 3-methyl- undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction. For example, treatment with copper(I) chloride results in the formation of 3-chlorotoluene.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes. For instance, coupling with phenol in an alkaline medium yields a yellow-orange azo compound.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Applications De Recherche Scientifique
Benzenediazonium, 3-methyl- has several applications in scientific research and industry:
Synthetic Dyes: It is used in the synthesis of azo dyes, which are widely employed in the textile industry.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various aromatic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized materials, such as polymers and nanomaterials, due to its ability to introduce functional groups onto aromatic rings.
Mécanisme D'action
The reactivity of Benzenediazonium, 3-methyl- is primarily due to the presence of the diazonium group, which is a good leaving group. The mechanism of its reactions typically involves the formation of a highly reactive intermediate, such as an aryl radical or cation, which then undergoes further transformations . For example, in the Sandmeyer reaction, the diazonium group is replaced by a halide through a radical mechanism involving copper(I) salts .
Comparaison Avec Des Composés Similaires
Benzenediazonium, 3-methyl- can be compared with other diazonium salts, such as Benzenediazonium chloride and Benzenediazonium, 4-methyl-:
Benzenediazonium chloride: This compound lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
Benzenediazonium, 4-methyl-: The methyl group is positioned at the fourth position, which can influence the regioselectivity of coupling reactions compared to the 3-methyl derivative.
Propriétés
IUPAC Name |
3-methylbenzenediazonium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2/c1-6-3-2-4-7(5-6)9-8/h2-5H,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWRCBCRAMCCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452840 |
Source


|
| Record name | Benzenediazonium, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63815-25-8 |
Source


|
| Record name | Benzenediazonium, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
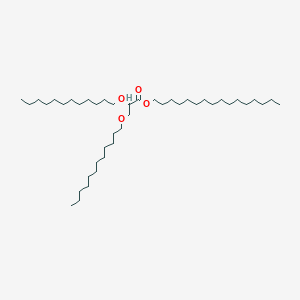
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
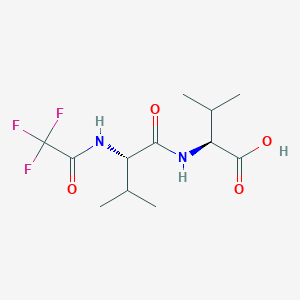
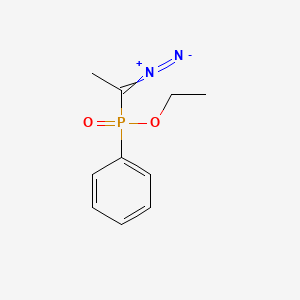
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)


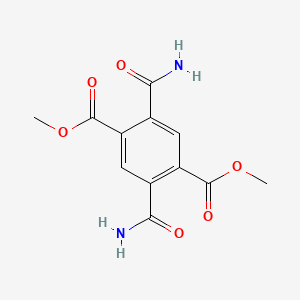
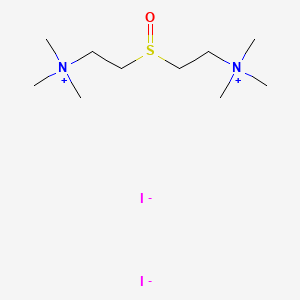

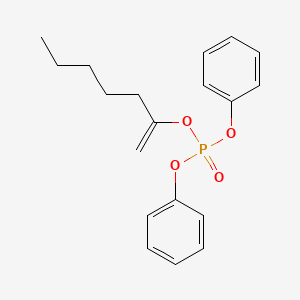
![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
